1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
1-Ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS: 860785-53-1) is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₈H₂₀N₄O₃ and a molecular weight of 340.39 g/mol . Structurally, it features a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at position 1, a methyl group at position 3, a (4-methoxybenzyl)amino moiety at position 4, and a carboxylic acid group at position 3.
This compound is synthesized via hydrolysis of its ethyl ester precursor, ethyl 1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS: 860785-52-0), under basic conditions, as described in general procedures for ester-to-acid conversions .
Properties
IUPAC Name |
1-ethyl-4-[(4-methoxyphenyl)methylamino]-3-methylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-22-17-15(11(2)21-22)16(14(10-20-17)18(23)24)19-9-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,19,20)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYQFXVWUKSNFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C(=N1)C)NCC3=CC=C(C=C3)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-ethyl-4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (referred to as Compound A) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound belongs to a class of pyrazole-based molecules known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Chemical Structure and Properties
Compound A is characterized by the following chemical structure:
- Molecular Formula : C18H20N4O3
- Molecular Weight : 344.38 g/mol
- CAS Number : 1482027
The presence of the methoxybenzyl group is significant for enhancing the lipophilicity and biological activity of the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Compound A. The compound was evaluated against various cancer cell lines, demonstrating notable cytotoxic effects. For instance:
- In vitro assays revealed that Compound A exhibited significant growth inhibition in MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values reported at approximately 12.50 µM, indicating a moderate level of potency against these cancer types .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Compound A has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- In particular, studies have shown that compounds within this class can effectively reduce the production of nitric oxide and prostaglandin E2 in activated macrophages, suggesting a mechanism by which they can mitigate inflammation .
Mechanistic Studies
Mechanistic investigations into the biological activity of Compound A have revealed several pathways through which it exerts its effects:
- Inhibition of Kinase Activity : Pyrazole derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, inhibition of Aurora-A kinase has been noted with IC50 values as low as 0.067 µM for related compounds .
- Induction of Apoptosis : Studies indicate that Compound A may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Study 1: Cytotoxicity Against Lung Cancer Cells
A recent study evaluated the cytotoxic effects of Compound A on NCI-H460 lung cancer cells. The results indicated an IC50 value of 12.50 µM, demonstrating significant cytotoxicity compared to control treatments.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory activity, Compound A was tested for its ability to inhibit TNF-alpha production in LPS-stimulated macrophages, resulting in a significant reduction in inflammatory markers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives are pharmacologically versatile due to their tunable substituents. Below is a comparative analysis of key analogs:
Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Enzyme Inhibition Profiles: The target compound’s 4-[(4-methoxybenzyl)amino] group differentiates it from SQ 20009 (4-hydrazino derivative) and Compound 5 (tacrine-linked spacer). This substitution may influence selectivity toward PDE isoforms or other kinases . Compound 5’s dual AChE/PDE4D inhibition highlights the scaffold’s adaptability, suggesting the target compound could be optimized for neurodegenerative applications .
Structural Impact on Solubility and Bioavailability :
- The carboxylic acid group in the target compound likely enhances aqueous solubility compared to ester derivatives like SQ 20009 or ethyl ester precursors . This property is critical for oral bioavailability.
Kinase Inhibition :
- The 3-methyl and 1-ethyl groups in the target compound are structurally similar to GSK-3 inhibitors (e.g., Compound 4), implying possible kinase-targeted activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
